![molecular formula C15H12FNO3S2 B2763204 2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034271-43-5](/img/structure/B2763204.png)
2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring with four carbon atoms and one sulfur atom . Furan also has a five-membered ring, but with four carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide” are not available in the literature I have access to.Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biological Potential of Indole Derivatives
The compound might have a role in the development of indole derivatives . Indole derivatives have shown significant biological potential . For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
Fungicide Development
The compound could be used in the synthesis of new 1, 3, 4-oxa(thia)diazoles and 1,2,4-triazoles as potential fungicides . These compounds have shown promise in controlling the growth of harmful fungi.
Medical Research
The compound has potential applications in medical research . It could be used in the development of new drugs or therapies.
Environmental Research
The compound could also be used in environmental research . It might be used to study the impact of various chemical compounds on the environment.
Industrial Research
Finally, the compound has potential applications in industrial research . It could be used in the development of new materials or processes.
Mechanism of Action
While the specific mechanism of action for “2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide” is not available, thiophene-based compounds are known to exhibit various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
properties
IUPAC Name |
2-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-10-11-7-8-13(20-11)14-5-3-9-21-14/h1-9,17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQOYNJBLDWKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide |
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